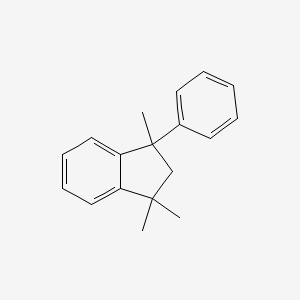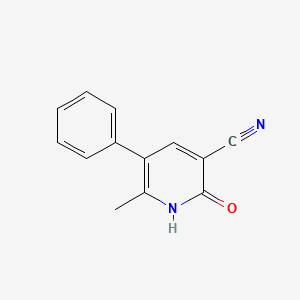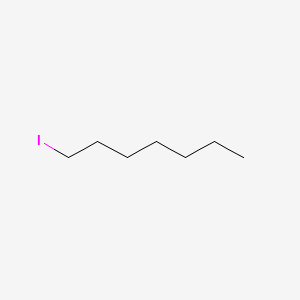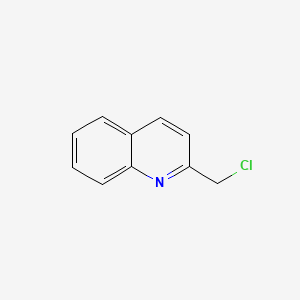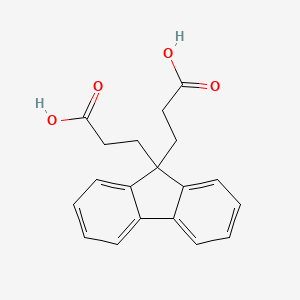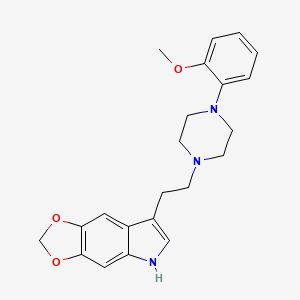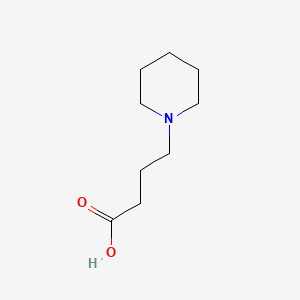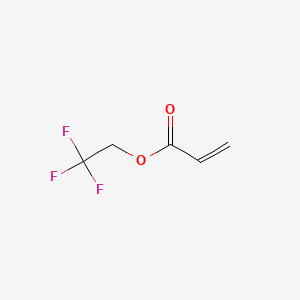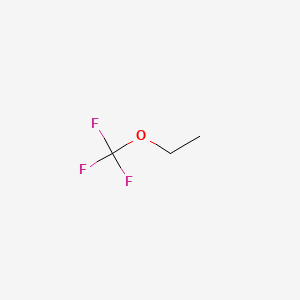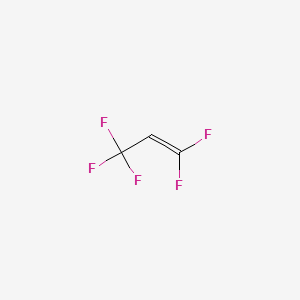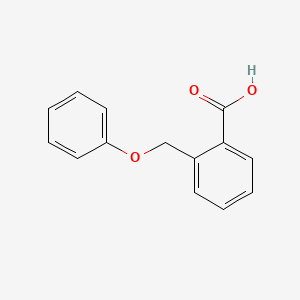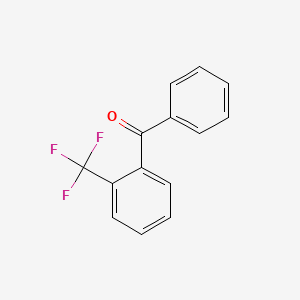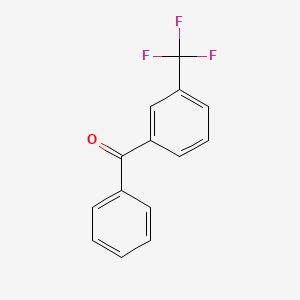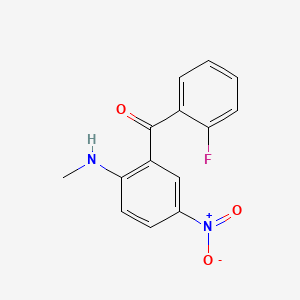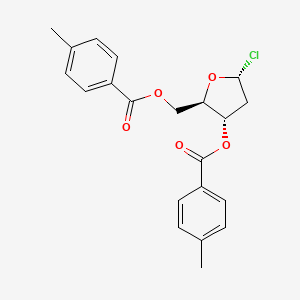
ホッファーのクロロシュガー
概要
説明
科学的研究の応用
蛍光オンDNAハイブリダイゼーションプローブの合成
ホッファーのクロロシュガーは、蛍光オンDNAハイブリダイゼーションプローブの合成に使用されます 。このプローブは、特定のDNA配列の存在を検出するように設計されています。プローブの合成は、5-アミノ-2-メチルベンゾチアゾールから始まり、4つの合成ステップを経てDEAtCヌクレオベースアナログを提供します。 このヌクレオベースアナログは、次にBSAを使用してシリル化され、ホッファーのクロロシュガーと結合して、保護されたDEAtCヌクレオシドを良好な収率で提供します .
固相DNA合成
保護基の除去とβ-アノマーのクロマトグラフィー分離の後、ジメトキシトリチル化とホスホラミダイト合成により、固相DNA合成用のモノマーが得られました 。 DEAtCアミダイトの延長結合と短い脱保護時間を用いた固相DNA合成条件は、効率を最大限に高めるために使用されます .
蛍光ヌクレオシドアナログ
ホッファーのクロロシュガーは、蛍光ヌクレオシドアナログの作製に使用されます 。 これらのアナログは、核酸のコンフォメーション、認識、構造、配列に関する情報を報告できるため、生物物理学で広く応用されています .
化学分析
ホッファーのクロロシュガーは、化学分析、特に食品および飲料の試験と製造の分野で使用されます 。 さまざまな製品の配合と微生物学的分析に役立ちます .
環境試験
ホッファーのクロロシュガーは、環境試験にも使用されます 。 これには、空気サンプリングとモニタリング、および飲料水の試験が含まれます .
大麻の試験
作用機序
Target of Action
Hoffer’s chlorosugar primarily targets the APOBEC3A-H enzyme family . This family is a part of the human innate immune system and plays a crucial role in deaminating cytosine to uracil in single-stranded DNA (ssDNA), thereby preventing the spread of pathogenic genetic information .
Mode of Action
Hoffer’s chlorosugar interacts with its targets by inhibiting the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, which promotes viral and cancer evolution, thus enabling the progression of diseases and development of drug resistance .
Biochemical Pathways
The primary biochemical pathway affected by Hoffer’s chlorosugar is the cytosine deamination pathway . By inhibiting the APOBEC3A-H enzyme family, Hoffer’s chlorosugar can prevent the conversion of cytosine to uracil in ssDNA . This action can limit the spread of pathogenic genetic information and potentially slow the progression of diseases and the development of drug resistance .
Result of Action
The molecular and cellular effects of Hoffer’s chlorosugar’s action primarily involve the inhibition of the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, potentially slowing the progression of diseases and the development of drug resistance .
生化学分析
Biochemical Properties
Hoffer’s chlorosugar plays a significant role in biochemical reactions, particularly in the synthesis of nucleic acid derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to nucleic acid substrates. These interactions are essential for the formation of nucleosides and nucleotides, which are the building blocks of DNA and RNA. Additionally, Hoffer’s chlorosugar can interact with proteins involved in nucleic acid metabolism, influencing the synthesis and modification of nucleic acids .
Cellular Effects
Hoffer’s chlorosugar affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses. Additionally, Hoffer’s chlorosugar can impact cellular metabolism by affecting the synthesis and degradation of nucleic acids, thereby influencing overall cellular function .
Molecular Mechanism
The molecular mechanism of Hoffer’s chlorosugar involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, Hoffer’s chlorosugar can inhibit glycosyltransferases, preventing the transfer of sugar moieties to nucleic acid substrates. This inhibition can lead to changes in nucleic acid synthesis and modification, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hoffer’s chlorosugar can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Hoffer’s chlorosugar is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Hoffer’s chlorosugar can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Hoffer’s chlorosugar vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant adverse effects. At high doses, Hoffer’s chlorosugar can exhibit toxic effects, such as cellular toxicity and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in cellular responses. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
Hoffer’s chlorosugar is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as glycosyltransferases and nucleotidases, influencing the synthesis and degradation of nucleic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Hoffer’s chlorosugar can also impact the regulation of metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, Hoffer’s chlorosugar is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments. Hoffer’s chlorosugar can accumulate in specific tissues, influencing its overall distribution and effects. The compound’s transport and distribution are critical factors that determine its efficacy and impact on cellular function .
Subcellular Localization
Hoffer’s chlorosugar exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Hoffer’s chlorosugar may localize to the nucleus, where it can interact with nucleic acids and enzymes involved in DNA replication and repair. This subcellular localization is essential for the compound’s role in modulating cellular processes and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Hoffer’s chlorosugar is typically synthesized through the chlorination of a protected sugar derivative. One common method involves the reaction of 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of Hoffer’s chlorosugar follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
Hoffer’s chlorosugar undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and
特性
CAS番号 |
4330-21-6 |
|---|---|
分子式 |
C21H21ClO5 |
分子量 |
388.8 g/mol |
IUPAC名 |
[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |
InChIキー |
FJHSYOMVMMNQJQ-IPMKNSEASA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |
Key on ui other cas no. |
4330-21-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide examples of reactions where Hoffer's chlorosugar is used to synthesize modified nucleosides with specific properties?
A1: Absolutely! Here are a few examples:
Q2: Are there any regioselectivity challenges when using Hoffer's chlorosugar, and how are they addressed?
A3: Yes, achieving regioselective glycosylation, particularly with ambident nucleophiles like purines, can be challenging. Studies have shown that using bulky protecting groups like 2,3-dicyclohexylsuccinimide (Cy2SI) on the purine base significantly enhances regioselectivity during glycosylation with Hoffer's chlorosugar. [] This approach favors the desired N9-glycosylation over potential N7-glycosylation, leading to the synthesis of the desired nucleoside isomer.
Q3: Hoffer's chlorosugar is often used in conjunction with other reagents. Can you provide an example?
A4: Certainly! In the synthesis of dDs amidite, a building block for DNA incorporating the unnatural base Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine), Hoffer's chlorosugar is reacted with a protected Ds base. [] This reaction is typically carried out in the presence of a Lewis acid catalyst, such as silver triflate, to activate the chlorosugar and facilitate the formation of the desired N-glycosidic bond.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


